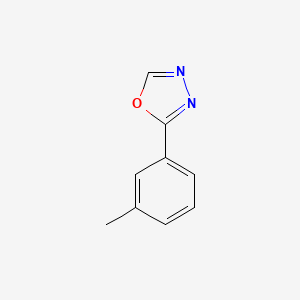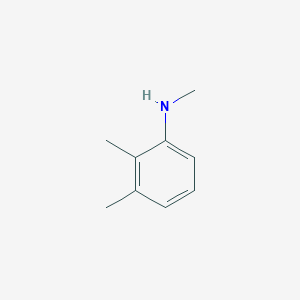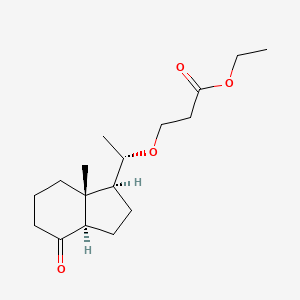
ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate
Overview
Description
Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate is a complex organic compound, primarily used in the pharmaceutical and chemical industries. Its structure, containing an ethyl ester and a fused bicyclic moiety, makes it a versatile molecule for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate typically involves several key steps:
Formation of the Octahydro-1H-indenone Core: : The starting material, usually a cyclohexanone derivative, undergoes a series of aldol condensations and Michael additions under controlled conditions to form the fused bicyclic structure.
Introduction of the Ethoxy Group: : This step involves the reaction of the intermediate with ethyl bromoacetate, using a base such as sodium ethoxide, to introduce the ethoxy group.
Esterification: : Finally, the compound is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory synthesis processes, ensuring the maintenance of reaction conditions, purity, and yield. The steps involve:
Bulk Chemical Reactions: : Using large reactors to handle higher volumes of reagents.
Purification: : Employing distillation, crystallization, and chromatography techniques to obtain pure this compound.
Quality Control: : Ensuring the final product meets the required standards and specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, typically using reagents such as potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohol.
Substitution: : Nucleophilic substitution reactions with strong nucleophiles, such as hydroxide or alkoxide ions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2).
Reduction: : Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2).
Substitution: : Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of corresponding ketones and carboxylic acids.
Reduction: : Formation of the corresponding alcohol.
Substitution: : Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate has a wide range of applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Serves as a tool for studying enzyme interactions and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and analgesic drugs.
Industry: : Utilized in the development of agrochemicals and performance materials.
Mechanism of Action
The mechanism of action involves its interaction with specific molecular targets and pathways. The compound's effects are exerted through:
Binding to Enzymes: : Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Receptor Interactions: : Binding to specific receptors on cell membranes, influencing cellular responses.
Pathway Modulation: : Affecting various signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate stands out for its unique bicyclic structure and ester functionality. Similar compounds include:
Mthis compound
Propyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate: These analogs share a similar core structure but differ in the alkyl ester groups, impacting their physical and chemical properties.
Hope this adds to your knowledge bank!
Properties
IUPAC Name |
ethyl 3-[(1S)-1-[(1S,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-4-20-16(19)9-11-21-12(2)13-7-8-14-15(18)6-5-10-17(13,14)3/h12-14H,4-11H2,1-3H3/t12-,13+,14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHYFQWXQSVBD-QDEZUTFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC(C)C1CCC2C1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCO[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


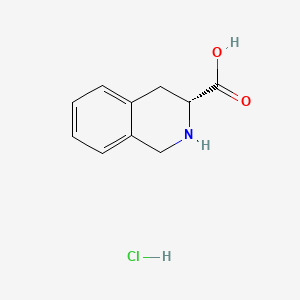
![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)
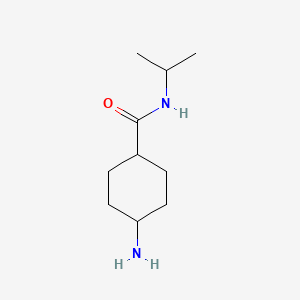
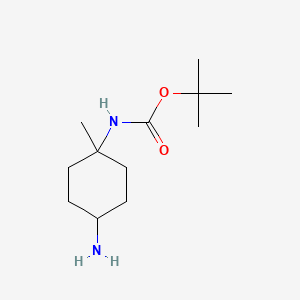
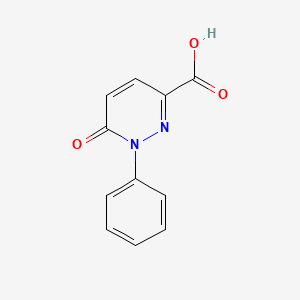
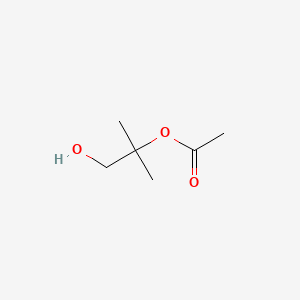
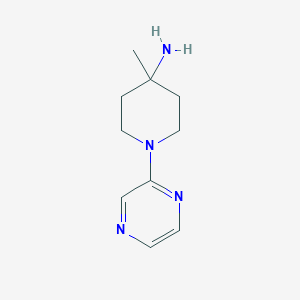
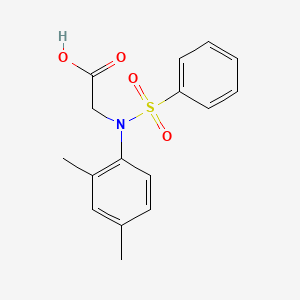

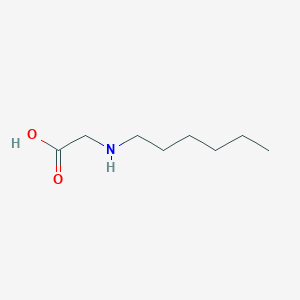
![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)

